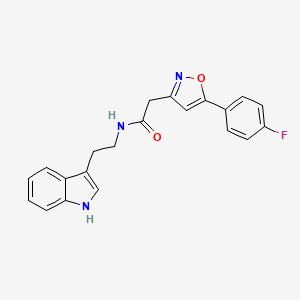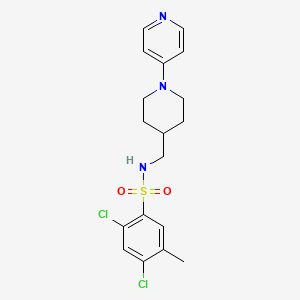
3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C19H15N5O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine as a scaffold . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an isoquinoline-1-carbonyl group, a pyrazine-2-carbonitrile group, and an oxygen atom linking the pyrrolidine and pyrazine rings.Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has demonstrated the synthesis of various pyridine and isoquinoline derivatives, showcasing the versatility of these compounds in creating a wide range of heterocyclic structures. For instance, studies have explored the synthesis of new series of pyridine and fused pyridine derivatives, indicating the potential for creating diverse molecular architectures from similar starting materials (S. A. Al-Issa, 2012). Another aspect of research focuses on the reactions of these compounds to form novel structures with potential biological activities, such as the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles to synthesize trichloromethylated bridgehead N-heterocycles (I. Yavari, M. Sabbaghan, Zinatossadat Hossaini, 2006).
Reaction Mechanisms and Regioselectivity
Research into the reaction mechanisms and regioselectivity of these compounds under various conditions is also prominent. For example, studies have detailed the use of dilithio-tosylmethyl isocyanide in the synthesis of oxazoles and imidazoles, highlighting the reactivity of certain intermediates with carbonyl and carbon-nitrogen multiple bonds (S. P. J. M. V. Nispen, C. Mensink, A. Leusen, 1980). Another study on the microwave-promoted synthesis of N-heterocycles through tandem imination/annulation of γ- and δ-ketoalkynes presents an efficient method for constructing complex heterocyclic structures under specific conditions (Maria Alfonsi et al., 2009).
Potential Biological Activities
Some studies have ventured into the biological activity of synthesized compounds, exploring their potential as therapeutic agents. For instance, the synthesis and anticonvulsant activity of Pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and Pyrazolo[3,4-c]isoquinoline derivatives highlight the quest for new biologically active heterocyclic compounds (E. Paronikyan et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The compound’s primary targets are crucial for understanding its mechanism of action. In this case, we have an intriguing molecule with an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines often exhibit diverse biological activities due to their unique structure.
Mode of Action
The interaction of our compound with its targets likely involves specific binding sites. The isoquinoline ring system, being electron-deficient, can participate in electrophilic reactions. This property influences how the compound interacts with its biological targets .
Propriétés
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c20-11-16-18(23-9-8-21-16)26-14-6-10-24(12-14)19(25)17-15-4-2-1-3-13(15)5-7-22-17/h1-5,7-9,14H,6,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOSVJNFIZUMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)
![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)
